3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride
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Overview
Description
3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and drug development. This compound features a fused imidazo-pyrazine ring system with a fluorophenyl substituent, making it a versatile scaffold for various chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride typically involves the following steps:
Formation of the Imidazo-Pyrazine Core: The imidazo-pyrazine core can be synthesized via a cyclization reaction involving appropriate precursors such as 2-chloropyrazine and hydrazine hydrate.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using 4-fluorobenzyl bromide as the reagent.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling Up Reactions: Ensuring that the reactions can be scaled up without significant loss of yield or purity.
Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the produced compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with altered electronic properties.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of new drugs with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets and potential as a bioactive molecule.
Chemical Biology: Utilized in studies to understand the mechanisms of action of various biological processes.
Industrial Applications: Employed in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar fused ring system and have been studied for their biological activities.
Triazolopyrazine Derivatives: These compounds also feature a pyrazine ring and have been explored for their potential as therapeutic agents.
Pyrazolopyrimidines: These compounds have similar structural features and are used in various chemical and biological applications.
Uniqueness
3-(4-fluorophenyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine dihydrochloride is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug development and other scientific research applications .
Properties
IUPAC Name |
3-(4-fluorophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3.2ClH/c13-10-3-1-9(2-4-10)12-15-8-11-7-14-5-6-16(11)12;;/h1-4,8,14H,5-7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLKPRVSWXWMLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CN=C2C3=CC=C(C=C3)F)CN1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2FN3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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